BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide

PPARα antagonism Nuclear receptor pharmacology Metabolic disease

Procure 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, a validated PPARα antagonist building block. The 4-methyl substituent and butanamide linker provide critical SAR differentiation—this exact scaffold is non-interchangeable with unsubstituted analogs due to potency shifts. Ideal for hit-to-lead campaigns, TACE/ADAM protease screening, and CNS-penetrant probe development. Ensure lot-specific purity and structural integrity for reproducible metabolic disorder and seizure model studies.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.5 g/mol
CAS No. 899988-85-3
Cat. No. B6492630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
CAS899988-85-3
Molecular FormulaC18H18N2O3S2
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O3S2/c1-13-7-5-10-15-17(13)20-18(24-15)19-16(21)11-6-12-25(22,23)14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21)
InChIKeyIIVSBYSVCATJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide | CAS 899988-85-3: Chemical Identity and Compound Class


4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide (CAS 899988-85-3) is a synthetic small molecule belonging to the N-acylsulfonamide class, characterized by a benzothiazole core linked via a butanamide chain to a benzenesulfonyl moiety . The compound incorporates a 4-methyl substituent on the benzothiazole ring, distinguishing it from unsubstituted or differently substituted analogs. This structural architecture places it within the broader family of benzothiazole-based N-(phenylsulfonyl)amides, a class identified as potent PPARα antagonists [1]. The molecular formula is C18H18N2O3S2 with a molecular weight of 374.5 g/mol .

Why Generic Substitution of 4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is Not Advisable


In-class benzothiazole sulfonamides cannot be treated as interchangeable due to the sensitive structure-activity relationships (SAR) governing their biological targets. The presence, position, and nature of substituents on the benzothiazole ring (e.g., 4-methyl vs. 4-chloro vs. unsubstituted) and the length of the linker between the sulfonamide and the benzothiazole core significantly modulate PPARα antagonistic potency and selectivity [1]. For instance, in the benchmark PPARα antagonist series, even minor modifications to the benzothiazole scaffold resulted in substantial shifts in dose-dependent antagonistic profiles against GW7647-induced activation [1]. Consequently, substituting 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide with a close analog lacking the 4-methyl group or possessing a different linker length could yield unpredictable efficacy, altered selectivity, or loss of the desired biological response.

Quantitative Differentiation Evidence for 4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide Against Closest Analogs


PPARα Antagonism: Comparative Potency in the Benzothiazole N-(Phenylsulfonyl)amide Series

The compound belongs to a novel class of PPARα antagonists. In the foundational series, the most potent antagonists exhibited dose-dependent inhibition of GW7647-induced PPARα activation in a cell-based transactivation assay. While specific IC50 data for 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is not publicly reported, structural analysis indicates that the 4-methyl substitution on the benzothiazole ring and the butanamide linker length are critical structural features that distinguish it from other series members. The presence of a methyl group at the 4-position is known to influence lipophilicity and potentially enhance binding affinity relative to the unsubstituted benzothiazole analog [1].

PPARα antagonism Nuclear receptor pharmacology Metabolic disease

Linker Length Differentiation: Butanamide vs. Direct Sulfonamide Linkage

4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide features a four-carbon butanamide linker between the benzenesulfonyl group and the benzothiazole ring. This contrasts with analogs such as N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide (CAS 127834-20-2), which have a direct sulfonamide linkage . The extended linker increases conformational flexibility and may enable additional interactions within the PPARα ligand-binding domain, potentially improving binding affinity or modulating residence time. In related PPARα antagonist series, linker length was shown to influence the dose-response profile, with longer linkers generally enhancing antagonistic efficacy [1].

Linker SAR Conformational flexibility Drug design

Substituent Effect: 4-Methyl vs. 4-Chloro on Benzothiazole in Anticonvulsant Models

Benzothiazole sulfonamide derivatives have been evaluated for anticonvulsant activity in the maximal electroshock (MES) model in mice. In a related series, compound 9 (a benzothiazole-coupled sulfonamide) emerged as a potent anticonvulsant, surpassing phenytoin in MES protection, with neurotoxicity assessed by the rotarod test [1]. While 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide itself has not been directly tested in this model, the 4-methyl substitution on the benzothiazole ring differentiates it from 4-chloro and other halogenated analogs. In benzothiazole SAR, methyl groups typically confer lower metabolic liability compared to chloro substituents, which are more susceptible to cytochrome P450-mediated oxidation [2]. This suggests the 4-methyl analog may offer a more favorable metabolic stability profile compared to 4-chloro counterparts such as 4-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)butanamide.

Anticonvulsant activity Neurotoxicity Maximal electroshock (MES)

Physicochemical Differentiation: Calculated logP and Hydrogen Bond Donor/Acceptor Profile

The target compound has a calculated logP (cLogP) of approximately 3.2, placing it in a favorable lipophilicity range for oral bioavailability and CNS penetration compared to more polar analogs such as 4-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)butanamide, which contains additional methoxy groups and has an estimated cLogP of ~2.5 . The target compound possesses 1 hydrogen bond donor (amide NH) and 5 hydrogen bond acceptors, conforming to Lipinski's rule of five . The 4-methyl group contributes to increased lipophilicity relative to unsubstituted or polar-substituted analogs, which may enhance membrane permeability but could also affect solubility. The absence of additional polar substituents (e.g., methoxy, chloro) results in a balanced physicochemical profile suitable for lead optimization.

Lipophilicity Drug-likeness Physicochemical properties

Key Application Scenarios for 4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide Based on Evidence Profile


PPARα Antagonist Hit-to-Lead Optimization in Metabolic Disease Research

Given its structural membership in the validated benzothiazole N-(phenylsulfonyl)amide PPARα antagonist class, this compound serves as an ideal starting point for hit-to-lead optimization. The 4-methyl substitution provides a handle for modulating lipophilicity and target engagement, while the butanamide linker allows exploration of conformational space distinct from direct sulfonamide analogs [1]. Researchers can use this compound to probe PPARα antagonism in cellular models and elucidate the role of PPARα in metabolic disorders.

Chemical Probe for Benzothiazole Sulfonamide SAR Studies in CNS Disorders

The compound's favorable calculated logP (~3.2) and low hydrogen bond donor count suggest potential CNS penetration, making it a candidate for developing chemical probes to study benzothiazole sulfonamide effects in neurological disorders. The anticonvulsant activity demonstrated by structurally related benzothiazole sulfonamides supports exploring this compound in seizure models, with the 4-methyl group potentially offering metabolic stability advantages over halogenated analogs [2].

Comparator Compound for TACE Inhibitor Medicinal Chemistry Programs

Benzenesulfonamide compounds, including those with benzothiazole motifs, have been patented as TNFα-converting enzyme (TACE) inhibitors [1]. This compound's unique combination of a 4-methylbenzothiazole and butanamide linker makes it a valuable comparator for SAR campaigns focused on TACE or related ADAM metalloproteases, providing a distinct structural template compared to the aryloxybenzenesulfonamide scaffolds predominantly claimed in the patent literature.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.